molecular formula C21H19Cl2NO2 B1372857 2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride CAS No. 1160255-88-8

2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1372857
CAS No.: 1160255-88-8
M. Wt: 388.3 g/mol
InChI Key: APUUSQMYFCWRLO-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is a complex organic compound with the molecular formula C({20})H({18})ClNO(_{2}). This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and material science. The presence of various functional groups, including a butoxyphenyl group, a chloro group, and a carbonyl chloride group, makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The 4-butoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butoxybenzene reacts with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorination and Methylation: Chlorination at the 7-position and methylation at the 8-position can be achieved using reagents like phosphorus pentachloride (PCl({3})I), respectively.

    Formation of Carbonyl Chloride: The final step involves converting the carboxylic acid group to a carbonyl chloride using thionyl chloride (SOCl(_{2})) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the quinoline ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate (KMnO(_{4})) can yield quinoline N-oxides.

    Hydrolysis: The carbonyl chloride group is highly reactive and can be hydrolyzed to form the corresponding carboxylic acid in the presence of water or aqueous base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN(_{3})) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO(_{4})) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH(_{4})) in dry ether.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Substitution: Depending on the nucleophile, products can include amines, thiols, or azides.

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride serves as a building block for synthesizing more complex molecules. It is used in the development of ligands for catalysis and as an intermediate in the synthesis of heterocyclic compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and advanced materials. Its reactivity allows for the modification of surfaces and the creation of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The chloro and carbonyl chloride groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Butoxyphenyl)quinoline-4-carbonyl chloride: Lacks the chloro and methyl groups, making it less reactive.

    7-Chloro-8-methylquinoline-4-carbonyl chloride: Lacks the butoxyphenyl group, affecting its solubility and reactivity.

    2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride: Similar but without the chloro group, altering its chemical behavior.

Uniqueness

2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the butoxyphenyl group enhances its lipophilicity, while the chloro and carbonyl chloride groups provide sites for further chemical modification.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-(4-butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO2/c1-3-4-11-26-15-7-5-14(6-8-15)19-12-17(21(23)25)16-9-10-18(22)13(2)20(16)24-19/h5-10,12H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUUSQMYFCWRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167158
Record name 2-(4-Butoxyphenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160255-88-8
Record name 2-(4-Butoxyphenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160255-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Butoxyphenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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